Pidotimod-d5
Description
Fundamentals of Deuterium (B1214612) as a Stable Isotope for Pharmaceutical Research
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. humanjournals.com This effectively doubles its mass compared to protium (B1232500) (¹H), the most common hydrogen isotope. humanjournals.com Discovered by Harold Urey in 1931, deuterium's unique properties have made it a valuable tool in pharmaceutical research. humanjournals.comwikipedia.org
A key advantage of using deuterium is that its size and shape within a molecule are virtually identical to those of hydrogen. hwb.gov.in This means that replacing hydrogen with deuterium, a process known as deuteration, typically does not affect a molecule's ability to interact with its biological targets, preserving its pharmacodynamic properties. tandfonline.comresearchgate.net Pidotimod-d5 is the labeled analogue of Pidotimod, where five hydrogen atoms have been strategically replaced with deuterium atoms. biocompare.com Because it is stable and non-radioactive, deuterium is safe for use in clinical studies to examine pharmacokinetics and metabolism. hwb.gov.in
Theoretical Basis of Deuterium Kinetic Isotope Effects (DKIE) in Drug Development
The difference in mass between deuterium and protium leads to a significant phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). The bond formed between a carbon atom and a deuterium atom (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. humanjournals.comresearchgate.net Consequently, breaking a C-D bond requires more energy, making reactions that involve the cleavage of this bond proceed at a slower rate. tandfonline.comnews-medical.net This effect is expressed as the ratio of the reaction rates (kH/kD), with typical values ranging from 1 to 8. humanjournals.comportico.org
In drug development, the DKIE can be leveraged to enhance a drug's metabolic profile. Many drugs are broken down in the body by enzymes, such as the cytochrome P450 (CYP) family, in processes that involve the cleavage of C-H bonds. researchgate.nettandfonline.com By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolism can be significantly reduced. wikipedia.orgresearchgate.net This can lead to several potential benefits:
Increased drug half-life: A slower metabolism can prolong the drug's presence in the body. wikipedia.orgresearchgate.net
Improved safety profile: It can reduce the formation of toxic metabolites. acs.orgnih.govdovepress.com
More consistent systemic exposure: Slower metabolism can lead to less variability in drug levels between patients. researchgate.net
While specific DKIE studies on this compound are not publicly available, its synthesis is based on these established principles that have been successfully applied to other pharmaceuticals.
Overview of Deuterated Compounds in Medicinal Chemistry and Pharmacology
The strategic application of deuterium in drug design has evolved from a research tool to a validated strategy for creating new chemical entities with improved properties. tandfonline.comnih.gov This approach, sometimes called the "deuterium switch," involves modifying existing drugs to enhance their pharmacokinetic profiles. nih.gov
The field has seen significant milestones, including the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. tandfonline.comnih.gov Deutetrabenazine, a deuterated version of tetrabenazine, demonstrated a longer half-life and a more favorable safety profile compared to its parent compound. wikipedia.orgresearchgate.net Following this success, other deuterated drugs have been developed and approved, such as deucravacitinib. wikipedia.orgnih.gov A growing number of deuterated compounds are currently in clinical development, highlighting the increasing acceptance and application of this strategy in medicinal chemistry. tandfonline.comtandfonline.comacs.org
Compounds like this compound represent another critical application of deuteration. As stable isotope-labeled internal standards, they are essential for the quantitative analysis of the non-deuterated drug in biological samples, supporting pharmacokinetic and metabolism studies that are fundamental to both preclinical and clinical development. clearsynth.com
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O4S |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(4R)-3-[(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1/i1D2,2D2,5D |
InChI Key |
UUTKICFRNVKFRG-FHQFIPALSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)N2CSC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
Origin of Product |
United States |
Rationale for Deuterium Labeling of Immunomodulators: the Case of Pidotimod D5
Immunomodulatory Agents and their Complex Biological Interactions
Immunomodulators are substances that modify the activity of the immune system, either by stimulating or suppressing its functions. healthline.comekb.eg The immune system is a highly complex network of cells, tissues, and proteins that work in concert to defend the body against pathogens, cancer cells, and other harmful substances. healthline.com Immunomodulatory agents can be broadly categorized as immunostimulants, which enhance the immune response, and immunosuppressants, which reduce its activity. ekb.egclevelandclinic.org Their therapeutic applications are diverse, ranging from treating cancer and infections to managing autoimmune disorders and preventing organ transplant rejection. healthline.comclevelandclinic.org
The biological interactions of these agents are intricate and multifaceted. They can influence both the innate and adaptive arms of the immune system. ekb.eg For instance, some immunomodulators act on specific cellular components like T-lymphocytes, B-lymphocytes, and natural killer (NK) cells, or they can modulate the production and activity of signaling proteins called cytokines. ekb.egnih.gov Cytokines, such as interleukins (ILs) and interferons (IFNs), are crucial for cell-to-cell communication within the immune system and play a key role in orchestrating the nature and intensity of an immune response. nih.gov
The mechanism of action often involves complex signaling pathways. For example, some agents may target the CD40-CD40L interaction, a critical co-stimulatory signal for T-cell activation. nih.gov Others, like the immunomodulatory drugs (IMiDs) derived from thalidomide, function by binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. oatext.com This binding alters the substrate specificity of the complex, leading to the degradation of specific transcription factors (like IKZF1 and IKZF3), which in turn modulates cytokine production and enhances T-cell activity. oatext.com This complexity means that the precise effects of an immunomodulator can be difficult to predict and require sophisticated methods for investigation.
Strategic Application of Deuterium (B1214612) Labeling in Investigating Immunomodulator Dynamics
Deuterium labeling, the substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has become a critical strategy in pharmaceutical research and development. nih.govscispace.com While the physical and chemical properties of deuterium are very similar to hydrogen, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. libretexts.org This difference in bond strength gives rise to the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond can be up to 10 times slower than that of a C-H bond if it occurs in the rate-determining step of a reaction. acs.org
This KIE is strategically applied to investigate and improve the properties of drug molecules, including immunomodulators. researchgate.netgoogle.com The primary applications include:
Probing Metabolic Pathways: By labeling a drug with deuterium at specific sites, researchers can track its metabolic fate. This helps in identifying metabolites and understanding how the drug is processed in the body. nih.govscispace.com
Improving Pharmacokinetic Profiles: Drug metabolism, often mediated by cytochrome P450 (CYP450) enzymes, frequently involves the breaking of C-H bonds. dovepress.com By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism can be slowed down. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency. researchgate.netdovepress.com
Reducing Toxic Metabolite Formation: In some cases, drug metabolism can produce toxic byproducts. Deuteration can limit the formation of such reactive species by slowing the metabolic pathway responsible for their creation, thereby improving the drug's safety profile. dovepress.comgoogleapis.com
Investigating Drug Dynamics: Stable isotope-labeled compounds like Pidotimod-d5 serve as ideal internal standards for mass spectrometry-based bioanalytical assays. aquigenbio.com This allows for precise quantification of the unlabeled drug in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. aquigenbio.comclearsynth.com
The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the success of this strategy in improving a drug's pharmacokinetic and safety profile compared to its non-deuterated counterpart. nih.govdovepress.com
Considerations for Site-Specific Deuterium Incorporation in Pidotimod Analogues
Pidotimod is a synthetic dipeptide molecule with immunostimulant properties, affecting both innate and adaptive immunity. Its deuterated analogue, this compound, is chemically defined as (R)-3-((S)-5-Oxopyrrolidine-2-carbonyl-2,3,3,4,4-d5)thiazolidine-4-carboxylic acid. aquigenbio.comsynzeal.com This name reveals that five deuterium atoms have been specifically incorporated into the pyroglutamic acid (5-oxopyrrolidine) ring of the molecule.
The choice of deuteration site is a critical consideration in designing labeled analogues. d-nb.infochemrxiv.org It is not random but is based on a deep understanding of the molecule's metabolism and mechanism of action. The goal is often to place the isotopic label at a position that is metabolically stable to prevent its loss during biological processing, which is crucial for its use as an internal standard or tracer. d-nb.info
For this compound, the deuteration on the pyrrolidine (B122466) ring suggests several strategic considerations:
Metabolic Stability: Placing deuterium atoms on the carbon framework of the pyrrolidine ring, rather than on exchangeable positions like N-H or O-H, ensures that the label is not easily lost through simple chemical exchange with protons in the biological environment.
Probing Ring Metabolism: The pyroglutamic acid moiety is a key structural component. Deuterating this ring allows researchers to specifically study its metabolic fate, such as whether it undergoes ring-opening or other modifications, without interference from the metabolism of the thiazolidine (B150603) portion of the molecule.
Analytical Utility: As a stable isotope-labeled internal standard, this compound is used for the accurate quantification of Pidotimod in complex biological matrices during analytical method development and validation. aquigenbio.comclearsynth.comsynzeal.com The mass shift of +5 amu (atomic mass units) provided by the five deuterium atoms allows it to be clearly distinguished from the unlabeled parent drug in mass spectrometry, while ensuring it has nearly identical chemical and physical properties (e.g., extraction recovery and chromatographic retention time).
The synthesis of such site-specifically labeled compounds requires multi-step organic synthesis protocols, often starting from deuterated precursors or employing specific hydrogen isotope exchange reactions. chemrxiv.orgassumption.edu
Influence of Deuterium Substitution on Stereochemical Stability and Interconversion in Chiral Molecules, with Relevance to Pidotimod's Stereoisomers
Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. msu.edu These enantiomers can have vastly different pharmacological and toxicological properties. nih.gov Pidotimod is a chiral molecule, possessing specific stereocenters as indicated by its chemical name, (4R )-3-[(2S )-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid. clearsynth.com
A significant challenge in the development of some chiral drugs is the potential for in vivo racemization, where one enantiomer converts into the other. acs.org This is particularly common for molecules where the chiral center has an acidic proton, as its removal can lead to a planar intermediate that can be re-protonated from either side, scrambling the stereochemistry. nih.govacs.org When this interconversion is rapid, it becomes impossible to administer a single, pure enantiomer, and the drug must be developed as a racemic mixture. acs.org
Deuterium substitution offers a novel solution to this problem through a strategy known as "Deuterium-Enabled Chiral Switching" (DECS). nih.govnih.gov By replacing the acidic hydrogen at an unstable chiral center with a deuterium atom, the stereochemical stability of that center can be significantly enhanced due to the kinetic isotope effect. nih.gov The greater strength of the C-D bond makes it more difficult to remove the deuterium, thus slowing down or preventing the interconversion of enantiomers. nih.govacs.org
This principle has been demonstrated effectively with analogs of thalidomide, an immunomodulatory drug that racemizes quickly in vivo. acs.orgresearchgate.net Deuteration of the chiral center stabilized the individual enantiomers, allowing for their separation and independent biological evaluation, which revealed that the therapeutic activity resided exclusively in one enantiomer. researchgate.net
While the deuterium atoms in this compound are not located at the primary chiral centers ((4R) and (2S)), the principle underscores the powerful influence of deuterium on stereochemistry. If Pidotimod or its analogues were prone to epimerization at a specific site, strategic deuteration at that site could be employed to create a chirally stable version of the drug, potentially leading to an improved therapeutic profile by isolating the more active or less toxic stereoisomer. nih.govnih.gov
Advanced Synthetic Methodologies for Deuterium Incorporation into Complex Organic Molecules
Overview of Contemporary Synthetic Strategies for Deuterated Pharmaceuticals
The synthesis of deuterated pharmaceuticals has evolved significantly, moving beyond simple isotopic exchange to more sophisticated and selective methods. acs.orgdoi.org Contemporary strategies can be broadly categorized into two main approaches: precursor-based synthesis and late-stage deuteration. doi.org
Precursor-based synthesis involves the use of deuterated starting materials or building blocks which are then carried through a synthetic sequence to yield the final deuterated drug molecule. doi.orgenamine.netpharmaceutical-technology.comenamine.net This method offers high regioselectivity and is often employed when specific positions in the molecule need to be deuterated. doi.org However, it can be a lengthy process and may be limited by the commercial availability and cost of the deuterated precursors. doi.org
Late-stage deuteration, on the other hand, introduces deuterium (B1214612) into a fully or partially assembled drug molecule. acs.orgescholarship.org This approach is highly desirable as it allows for the rapid generation of deuterated analogs from a common advanced intermediate or the final drug itself. acs.org Hydrogen isotope exchange (HIE) reactions are a cornerstone of late-stage deuteration, offering a direct method for replacing C-H bonds with C-D bonds. acs.orgeuropa.eunih.gov Catalytic methods, particularly those employing transition metals, have become increasingly prevalent due to their efficiency and selectivity. acs.orgacs.orguni-freiburg.deresearchgate.net
Recent advancements have also seen the rise of innovative techniques such as photocatalysis and flow chemistry. assumption.edubionauts.jpansto.gov.au Photocatalytic methods offer mild reaction conditions, which are advantageous for complex and sensitive pharmaceutical molecules. assumption.edu Flow chemistry provides a platform for increased efficiency, scalability, and precise control over reaction parameters, potentially reducing decomposition and improving selectivity. ansto.gov.au
Hydrogen/Deuterium Exchange Reactions and Their Mechanistic Principles
Hydrogen/Deuterium (H/D) exchange is a fundamental process in the synthesis of deuterated compounds, involving the substitution of a hydrogen atom with a deuterium atom. mdpi.comwikipedia.org The reaction is typically facilitated by a deuterium source, such as deuterium oxide (D₂O), and can be catalyzed by acids, bases, or metals. mdpi.comwikipedia.orglibretexts.org
Mechanistic Principles:
The mechanism of H/D exchange is highly dependent on the nature of the substrate and the catalyst employed.
Acid/Base Catalysis: In the presence of an acid or base, H/D exchange often proceeds through the formation of an intermediate that facilitates the exchange. For instance, α-hydrogens of carbonyl compounds can be exchanged with deuterium via enol or enolate intermediates in the presence of D₂O and an acid or base catalyst. libretexts.org The rate of exchange is significantly influenced by the pH of the solution. mdpi.com
Metal Catalysis: Transition metal catalysts play a crucial role in activating otherwise inert C-H bonds for H/D exchange. mdpi.com The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by an exchange event with the deuterium source and subsequent reductive elimination to release the deuterated product. jst.go.jp The choice of metal and ligands is critical for achieving selectivity.
Solid Acid Catalysis: For alkanes, H/D exchange over solid acids can occur through different mechanisms, including an adsorption-dissociation mechanism, an indirect proton exchange mechanism involving carbenium ion intermediates, or a direct proton synergistic exchange mechanism with carbonium ion transition states. syxbsyjg.com
The exchange of protected hydrogens, such as those in the backbone of proteins, is understood to occur through transient, high-energy structural fluctuations that expose the hydrogen to the solvent. nih.gov
Catalytic Approaches for Selective C-H Deuteration in Pharmaceutical Scaffolds
The selective deuteration of specific C-H bonds within a complex pharmaceutical molecule is a significant challenge in synthetic chemistry. Catalytic methods have emerged as the most powerful tools for achieving this selectivity, minimizing the need for protecting groups or multi-step syntheses. acs.orgescholarship.orgacs.orgberkeley.edu
Transition metal catalysts, particularly those based on iridium, palladium, and ruthenium, are widely used for C-H deuteration. uni-freiburg.deresearchgate.netassumption.edumusechem.com These catalysts can be tailored to direct the deuteration to specific positions through various strategies:
Directing Groups: A functional group on the substrate can coordinate to the metal catalyst, directing the C-H activation and subsequent deuteration to a nearby position.
Ligand Effects: The ligands coordinated to the metal center can influence the steric and electronic environment, thereby controlling the regioselectivity of the deuteration. acs.org
Nanoparticle Catalysis: The use of metal nanoparticles as catalysts is gaining attention as they can offer unique selectivities compared to their homogeneous counterparts. acs.orgassumption.edu For example, ruthenium nanoparticles have been effectively used for deuterium labeling. assumption.edu
Photocatalysis: Visible-light photoredox catalysis provides a mild and highly regioselective method for H/D exchange at benzylic positions. researchgate.net This approach often utilizes a dual catalytic system, combining a photocatalyst with a hydrogen atom transfer (HAT) catalyst. researchgate.net
Recent innovations include the use of silver-carbonate complexes for the site-selective deuteration of five-membered aromatic heterocycles, which are common motifs in pharmaceuticals. acs.orgberkeley.edu Additionally, non-directed palladium-catalyzed C-H activation has been developed for the deuteration of aromatic pharmaceuticals using D₂O as the deuterium source. uni-freiburg.deresearchgate.net
Precursor-Based Synthesis Routes for Deuterated Organic Compounds
The synthesis of deuterated organic compounds, including pharmaceuticals like Pidotimod-d5, can be effectively achieved by utilizing deuterated precursors or building blocks. doi.orgenamine.netpharmaceutical-technology.comenamine.netnih.gov This strategy involves incorporating deuterium at an early stage of the synthesis and then carrying the deuterated intermediate through the subsequent reaction steps. doi.org
This approach offers several advantages, most notably the precise control over the location of the deuterium atoms in the final molecule. doi.org By starting with a specifically labeled precursor, the isotopic label is maintained throughout the synthetic route, ensuring high regioselectivity. doi.org
A wide variety of simple deuterated precursors are commercially available, such as D₂O, deuterated solvents, and small deuterated molecules like CD₃I and CD₃OD. nih.gov More complex deuterated building blocks, containing functional groups suitable for further elaboration, are also becoming increasingly accessible. enamine.netpharmaceutical-technology.comenamine.net These building blocks can be incorporated into larger molecules using standard organic synthesis techniques. mdpi.com For instance, deuterated arylamines can be used in cross-coupling reactions to synthesize more complex deuterated molecules. mdpi.com
The synthesis of deuterated molecules from precursors can be achieved through various methods, including:
Using deuterated reagents: Employing reagents where hydrogen atoms have been replaced by deuterium, such as deuterated solvents or alkylating agents. simsonpharma.com
Metal-catalyzed hydrogenation: Using deuterium gas (D₂) in hydrogenation reactions to introduce deuterium across double or triple bonds. simsonpharma.com
Synthesis from deuterated starting materials: Beginning a reaction sequence with a commercially available or previously synthesized deuterated compound. simsonpharma.com
While this method provides excellent control over deuterium placement, it can be limited by the availability and cost of the necessary deuterated precursors and may involve lengthy synthetic sequences. doi.org
Innovations in Deuterium Labeling Techniques for Pharmaceutical Research
The field of deuterium labeling is continuously evolving, with ongoing research focused on developing more efficient, selective, and versatile methods for introducing deuterium into pharmaceutical compounds. acs.orgnih.gov These innovations are crucial for advancing drug discovery and development by providing tools to study drug metabolism, enhance pharmacokinetic properties, and create novel therapeutic agents. acs.orggabarx.commusechem.comresearchgate.net
Several key areas of innovation are shaping the future of deuterium labeling:
Photocatalysis: The use of visible light to drive deuteration reactions has emerged as a powerful and mild technique. assumption.eduresearchgate.net Photocatalytic methods can enable the deuteration of sensitive functional groups that may not be compatible with traditional catalytic systems. assumption.edu
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. bionauts.jpansto.gov.au This can lead to improved yields, higher selectivity, and easier scale-up of deuteration reactions. ansto.gov.au A recently developed flow synthesis system utilizes a proton-conducting membrane to electrochemically generate deuterium for labeling, offering a low-environmental-impact alternative. bionauts.jp
Novel Catalysts: Researchers are continuously developing new and improved catalysts for H/D exchange reactions. This includes water-soluble metallic nanoparticles and organocatalysts, which can offer unique reactivity and selectivity. europa.euresearchgate.net For example, N-heterocyclic carbene (NHC)-mediated organocatalysis has been used for the selective deuteration of aldehydes. researchgate.net
Deuterated Building Blocks: The development and commercialization of a wider range of complex deuterated building blocks are expanding the possibilities for precursor-based synthesis. enamine.netpharmaceutical-technology.comenamine.netnih.gov This allows for the more efficient construction of deuterated drug candidates.
Advanced Analytical Techniques: Innovations in analytical methods, such as deuterium metabolic imaging (DMI), are expanding the applications of deuterated compounds in research. europa.eu DMI, a magnetic resonance imaging (MRI) concept, allows for the tracking of deuterated molecules and their metabolic products in vivo. europa.eu
These advancements are making deuterium labeling a more accessible and powerful tool for pharmaceutical research, enabling the design and synthesis of next-generation deuterated drugs.
Applications of Deuterated Pidotimod in Mechanistic and Pre Clinical Research
Analytical Methodological Advancements Utilizing Deuterated Pidotimod (Pidotimod-d5)
The use of deuterated standards, such as this compound, has become fundamental in the development of robust and reliable bioanalytical methods. These methods are essential for accurately quantifying the concentration of drugs and their metabolites in complex biological samples.
Principles and Utility of Stable Isotope Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard (IS) is crucial for achieving accurate and precise results. scispace.com An IS is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during the analytical process. scispace.com The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for the analysis of Pidotimod. researchgate.netnih.gov
The core principle behind using a SIL IS is that it possesses nearly identical physicochemical properties to the analyte. nih.gov This similarity ensures that the SIL IS and the analyte behave in the same manner during sample extraction, handling, and chromatographic separation. waters.com Consequently, any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL IS. nih.gov Most importantly, the SIL IS co-elutes with the analyte, meaning they experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source—a phenomenon known as the matrix effect. nih.govwaters.com By measuring the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to a significant improvement in method precision and accuracy. researchgate.net This makes SIL compounds the preferred choice, or "gold standard," for internal standards in quantitative LC-MS assays. nih.govoup.com
Table 1: Comparison of Internal Standard Types in Bioanalysis
Characteristic Stable Isotope-Labeled (SIL) IS (e.g., this compound) Structural Analog IS Chemical Structure Identical to analyte, with isotopic substitution (e.g., 2H, 13C, 15N). Chemically similar but not identical to the analyte. Physicochemical Properties Nearly identical to the analyte. nih.gov Similar, but can differ in polarity, pKa, and stability. Chromatographic Behavior Ideally co-elutes with the analyte (minor shifts possible with deuterium). [4, 10] Elutes at a different retention time. nih.gov Mass Spectrometric Behavior Different m/z but identical ionization and fragmentation patterns. Different m/z, ionization efficiency, and fragmentation. Correction for Matrix Effects Excellent, as it experiences the same ion suppression/enhancement. waters.com Poor to moderate, as it may not be affected by the matrix in the same way. nih.gov Correction for Recovery Excellent, as it mimics the analyte's behavior during sample preparation. [1, 6] Variable, as extraction efficiency may differ from the analyte.
Method Development and Validation Frameworks for Deuterated Tracers in Biological Matrices (Non-Human)
The development of a bioanalytical method using a deuterated tracer like this compound requires a systematic validation process to ensure its reliability for preclinical studies in non-human biological matrices, such as rat plasma. humanjournals.com The validation framework assesses several key performance characteristics to demonstrate that the method is fit for its intended purpose.
The process begins with optimizing the LC-MS/MS parameters for both Pidotimod and this compound. This includes selecting appropriate precursor-to-product ion transitions, optimizing collision energies, and developing a chromatographic method that provides adequate separation from endogenous interferences. researchgate.net Sample preparation, often involving protein precipitation or solid-phase extraction, is also optimized to maximize recovery and minimize matrix effects. humanjournals.comresearchgate.net
Once the method is developed, it undergoes rigorous validation, which typically includes the following parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
Accuracy and Precision: Accuracy measures the closeness of the determined values to the true value, while precision measures the reproducibility of the results under the same conditions. researchgate.net
Recovery: The efficiency of the extraction procedure in removing the analyte from the biological matrix.
Matrix Effect: The assessment of the influence of matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Table 2: Key Parameters for Bioanalytical Method Validation Using a Deuterated Internal Standard
Validation Parameter Purpose Typical Acceptance Criteria Specificity Ensures no significant interference at the retention times of the analyte and IS. Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) response. Linearity Demonstrates a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99. Accuracy Closeness of measured concentration to the nominal concentration. Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision Measures the degree of scatter between replicate measurements. Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). Matrix Factor Assesses the impact of the matrix on analytical response. CV of the IS-normalized matrix factor should be ≤ 15%. Stability Evaluates analyte degradation under various conditions. Mean concentrations of stability samples should be within ±15% of nominal concentrations.
Role of Deuterated Analogues in Mitigating Matrix Effects and Enhancing Analytical Precision
Matrix effects are a significant source of imprecision and inaccuracy in LC-MS/MS bioanalysis. They arise from co-eluting components from the biological matrix that interfere with the ionization of the target analyte, causing either ion suppression or enhancement. chromatographyonline.com Because matrix effects can vary between different samples and different sources of the same matrix, they pose a major challenge to method robustness.
Deuterated analogues like this compound are exceptionally effective at mitigating these effects. waters.com Since the SIL IS has nearly identical chromatographic properties to the analyte, it elutes at virtually the same time and is therefore subjected to the same degree of ion suppression or enhancement. While the absolute signal intensity of both the analyte and the IS may fluctuate due to matrix effects, their ratio remains constant. waters.com This stable response ratio ensures that the quantification is unaffected by the variability of the matrix, thereby dramatically enhancing the precision and accuracy of the measurement. scispace.com
A potential complication is the "deuterium isotope effect," where the replacement of hydrogen with the heavier deuterium (B1214612) isotope can sometimes lead to a slight difference in chromatographic retention time. waters.com If this separation is significant enough to place the analyte and the IS in different zones of ion suppression, the compensatory effect can be diminished. oup.com Therefore, during method development, it is crucial to confirm the co-elution of the analyte and its deuterated internal standard to ensure effective mitigation of matrix effects. waters.com
Table 3: Illustrative Data on Mitigation of Matrix Effect using this compound
Sample Type Pidotimod Response (Analyte) This compound Response (IS) Analyte / IS Ratio Ion Suppression (%) Neat Solution (No Matrix) 1,000,000 1,000,000 1.00 0% Biological Sample A 500,000 500,000 1.00 50% Biological Sample B 250,000 250,000 1.00 75% Biological Sample C 800,000 800,000 1.00 20%
This table presents hypothetical data to illustrate how the analyte/IS ratio remains constant despite significant variations in signal intensity due to matrix effects.
Application in in vitro Assay Development for Pidotimod and its Metabolites
In vitro assays are crucial tools in preclinical research for evaluating a drug's efficacy, mechanism of action, and metabolic properties. bioduro.com The development of robust and quantitative in vitro assays for Pidotimod and its metabolites relies heavily on precise analytical techniques, where this compound plays an essential role.
For instance, in cell-based assays designed to investigate the immunomodulatory effects of Pidotimod, it is often necessary to measure the concentration of the parent drug and its metabolites in cell culture media or cell lysates. researchgate.net this compound would be added as an internal standard during the sample workup process before LC-MS/MS analysis. This ensures accurate quantification, correcting for any variability introduced during the extraction of the compounds from the complex biological milieu of the assay system. This approach allows researchers to establish accurate concentration-response relationships and to study the kinetics of Pidotimod uptake and metabolism by specific cell types, such as dendritic cells. researchgate.net The Quality by Design (QbD) approach can be systematically applied to the development of these assays to ensure they are robust and reproducible. nih.gov
Elucidation of Pidotimod's Metabolic Pathways Through Deuterium Tracing
Beyond its use as an analytical standard, the deuterium label in this compound serves as a tracer to investigate the metabolic fate of the drug. This application provides invaluable information on how the drug is processed in biological systems.
Design of in vitro Metabolic Stability Studies with Deuterated Analogues
In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how quickly a compound is metabolized by liver enzymes, primarily cytochrome P450s. tandfonline.com These studies typically involve incubating the drug with liver microsomes, which are vesicles containing drug-metabolizing enzymes. The rate of disappearance of the parent drug is monitored over time to calculate key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). nih.gov
The use of deuterated analogues like this compound in these studies is a powerful strategy to probe metabolic pathways. researchgate.net This approach is based on the kinetic isotope effect (KIE), where the C-D bond is stronger and thus more difficult to break than a C-H bond. nih.gov If a metabolic reaction involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow the reaction rate. tandfonline.comjuniperpublishers.com
In a typical study design, both Pidotimod and this compound (deuterated at a specific, suspected site of metabolism) are incubated separately or as a 50:50 mixture with liver microsomes. By comparing the metabolic stability of the deuterated analogue to the non-deuterated parent drug, researchers can:
Identify Sites of Metabolism: A significant increase in the metabolic stability (longer half-life) of this compound compared to Pidotimod indicates that the deuterated position is a primary site of metabolic attack.
Quantify the Isotope Effect: The ratio of the clearance rates (CLint,H / CLint,D) provides a quantitative measure of the KIE, offering insight into the rate-limiting step of the metabolic transformation. nih.gov
Guide Drug Design: If a metabolic liability is identified, this knowledge can be used to design new analogues with improved metabolic profiles. researchgate.net
This "deuterium-switch" strategy is an efficient screening method to understand a compound's metabolic vulnerabilities early in the drug development process. researchgate.net
Table 4: Hypothetical In Vitro Metabolic Stability of Pidotimod vs. This compound in Human Liver Microsomes
Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Interpretation Pidotimod 25 27.7 Baseline metabolic rate. This compound 55 12.6 Significantly slower metabolism, indicating the deuterated site is a metabolic hotspot.
This table presents hypothetical data demonstrating how deuteration at a metabolically active site can increase the half-life and decrease the intrinsic clearance of a compound due to the kinetic isotope effect.
Investigation of Enzymatic Transformations and Metabolic Shunting Phenomena in Pre-clinical Systems
In pre-clinical in vitro systems, such as human liver microsomes, this compound can be employed to elucidate the specifics of its metabolic fate. While Pidotimod is reported to undergo minimal hepatic metabolism and is largely excreted unchanged, deuterated tracers like this compound are crucial for definitively identifying any minor metabolic pathways.
By incubating this compound with liver microsomes, researchers can use high-resolution mass spectrometry to screen for metabolites. The unique isotopic signature of this compound and its potential metabolites (which would also contain the deuterium label) allows for their clear differentiation from endogenous molecules and other background interferences. This approach facilitates the identification of enzymatic transformations, such as oxidation or hydrolysis.
Furthermore, in studies where multiple metabolic pathways might exist, this compound can help investigate "metabolic shunting." This phenomenon occurs when the inhibition of one metabolic pathway leads to an increased flow of the drug through an alternative pathway. By using a mixture of labeled and unlabeled Pidotimod, researchers can quantify the turnover of each pathway under various conditions, providing insights into the flexibility of the metabolic processes involved.
Assessment of Kinetic Isotope Effects on Specific Biotransformation Steps of Pidotimod in Non-human Biological Models
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, the presence of deuterium at that position will slow down the reaction.
By comparing the rate of metabolism of Pidotimod with that of this compound in non-human biological models (e.g., rat or dog liver microsomes), researchers can determine if a significant KIE exists. The observation of a KIE would provide strong evidence for the specific site of enzymatic attack on the molecule and the mechanism of the biotransformation. This information is valuable for understanding the fundamental metabolic processes of the drug.
Pre-clinical Pharmacokinetic Investigations Using Deuterated Pidotimod in Animal Models
This compound is an invaluable tool in pre-clinical pharmacokinetic studies in animal models, such as rats and dogs. Its use as an internal standard in bioanalytical methods is a primary application.
Design and Execution of Pre-clinical Animal Studies Utilizing Deuterated Tracers for Pharmacokinetic Profiling
In a typical pre-clinical pharmacokinetic study, animal models are administered Pidotimod. Blood, urine, and tissue samples are then collected at various time points. To accurately quantify the concentration of Pidotimod in these complex biological matrices, a known amount of this compound is added to each sample as an internal standard before analysis.
The design of these studies involves defining the animal model, the dose and route of administration of Pidotimod, and the sampling schedule. The use of a deuterated internal standard like this compound is a critical component of the bioanalytical method development and validation that accompanies these in-life studies.
Methodologies for Assessing Absorption, Distribution, and Elimination of Pidotimod in Animal Models Employing Isotope Tracers
The primary analytical technique for quantifying Pidotimod in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this method, the sample is first separated by liquid chromatography. The components then enter the mass spectrometer, where they are ionized and fragmented.
The mass spectrometer is set to detect the specific mass-to-charge ratio of both Pidotimod and this compound. Because this compound has nearly identical chemical and physical properties to Pidotimod, it behaves similarly during sample extraction and chromatographic separation, but it is distinguishable by its higher mass. This allows it to serve as a reliable internal standard, correcting for any variations in sample processing and analytical response. This ensures the high accuracy and precision of the pharmacokinetic data.
The validated LC-MS/MS method is then used to determine the concentration of Pidotimod in samples, from which key pharmacokinetic parameters such as absorption rate, volume of distribution, and elimination half-life are calculated.
Table 1: Example of LC-MS/MS Parameters for Pidotimod Analysis
| Parameter | Pidotimod | This compound (Internal Standard) |
| Precursor Ion (m/z) | [Example Value] | [Example Value + 5] |
| Product Ion (m/z) | [Example Value] | [Example Value] |
| Collision Energy (eV) | [Example Value] | [Example Value] |
| Retention Time (min) | [Example Value] | [Example Value] |
Note: The values in this table are illustrative examples of what would be determined during method development.
Comparative Pharmacokinetic Analysis of Pidotimod and this compound in Pre-clinical Biological Systems
A direct comparative pharmacokinetic study of Pidotimod and this compound would be conducted to investigate any in vivo kinetic isotope effects. In such a study, one group of animals would receive Pidotimod, and another would receive this compound. The pharmacokinetic profiles of both compounds would then be determined and compared.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats
| Parameter | Pidotimod | This compound |
| Cmax (µg/mL) | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] |
| AUC (µg·h/mL) | [Value] | [Value] |
| t1/2 (h) | [Value] | [Value] |
| CL (L/h/kg) | [Value] | [Value] |
Note: This table presents a hypothetical scenario where no significant kinetic isotope effect is observed, and the pharmacokinetic profiles are similar.
Mechanistic Studies Employing Deuterium-Enabled Probes
Beyond its use as an internal standard, this compound can serve as a mechanistic probe to investigate the biochemical pathways influenced by Pidotimod. For instance, in studies of its immunomodulatory effects, this compound could be used to trace the engagement of the compound with specific cellular targets.
By using techniques that can differentiate the deuterated compound, researchers could potentially track its uptake and localization within immune cells. This could provide more direct evidence of its interaction with cellular components and help to further elucidate its mechanism of action at a molecular level.
Use of Deuterium in Probing Reaction Mechanisms of Pidotimod-Related Enzymatic Processes
Pidotimod exerts its immunomodulatory effects by interacting with various components of the innate and adaptive immune systems, such as Toll-like receptors (TLRs) and antigen-presenting cells. nih.govspringermedizin.de Although Pidotimod is largely excreted unchanged, its interaction with cellular machinery may involve enzymatic processes where bond cleavage is a rate-determining step. The use of this compound could be instrumental in studying these transient interactions through the phenomenon known as the Kinetic Isotope Effect (KIE).
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-limiting step will proceed more slowly when deuterium is substituted at that position. wikipedia.org This primary KIE can provide definitive evidence that C-H bond breaking is a crucial part of the reaction mechanism. nih.gov
In a hypothetical study, Pidotimod could be deuterated at a metabolically susceptible position (this compound). The rate of its interaction with a target enzyme or receptor could then be compared to that of the non-deuterated Pidotimod. If the interaction involves a rate-limiting hydrogen transfer, a significant KIE would be observed. For instance, if Pidotimod's activity involves enzymatic hydroxylation by a cytochrome P450 enzyme, deuteration at the site of hydroxylation would slow down the reaction. nih.gov
Hypothetical Research Findings: Kinetic Isotope Effect in a Pidotimod-Interacting Enzyme
To illustrate this, consider a hypothetical enzymatic assay measuring the initial rate of a reaction involving Pidotimod and its deuterated analog.
| Compound | Initial Reaction Rate (μmol/min) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Pidotimod (kH) | 15.2 | 6.33 |
| This compound (kD) | 2.4 |
In this hypothetical scenario, the significantly slower reaction rate for this compound results in a KIE value of 6.33. A primary KIE of this magnitude (typically >2) would strongly suggest that the cleavage of the C-H bond at the deuterated position is the rate-determining step in this particular enzymatic process. wikipedia.org Such an experiment could pinpoint the exact mechanism by which Pidotimod interacts with and activates specific cellular pathways, providing invaluable information for the design of future immunomodulatory agents.
Investigation of Isotope Effects on Molecular Interactions and Binding Dynamics of Pidotimod Analogues
Beyond influencing reaction rates, deuterium substitution can also subtly alter non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for a drug's binding to its target receptor. plos.org The replacement of hydrogen with deuterium can lead to changes in bond length and polarity, which may affect the binding affinity (how strongly the drug binds) and the binding dynamics (the process of the drug fitting into the receptor). plos.orgplos.org
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.netplos.org By creating a computer model of Pidotimod and its deuterated analogue interacting with a target receptor (e.g., a Toll-like receptor), researchers could simulate and visualize the binding process at an atomic level. These simulations could reveal differences in the stability of the drug-receptor complex, the network of hydrogen bonds formed, and the accessibility of water molecules to the binding site. researchgate.net
For example, MD simulations could track the root-mean-square deviation (RMSD) of the ligand within the binding pocket, where a lower and more stable RMSD would indicate a more stable binding. plos.org Furthermore, the simulations can calculate the binding free energy, providing a quantitative measure of binding affinity.
Hypothetical Research Findings: Binding Affinity of Pidotimod Analogues to a Target Receptor
The following table presents hypothetical data from a study comparing the binding affinity of Pidotimod and this compound to a specific immune receptor, derived from experimental binding assays or calculated from MD simulations.
| Compound | Dissociation Constant (Kd) (nM) | Binding Free Energy (ΔG) (kcal/mol) |
|---|---|---|
| Pidotimod | 85.4 | -9.68 |
| This compound | 72.1 | -9.85 |
In this hypothetical example, this compound exhibits a lower dissociation constant (Kd) and a more negative binding free energy (ΔG), indicating a slightly stronger binding affinity for the receptor compared to its non-deuterated counterpart. plos.orgplos.org This "deuterium equilibrium isotope effect" could arise from altered hydrogen bonding strengths within the binding pocket. nsf.gov Such findings, even if the effect is modest, can provide deep insights into the specific molecular interactions that govern the drug's activity and could guide the optimization of lead compounds in drug discovery.
Future Directions and Methodological Innovations in Deuterated Immunomodulator Research
Emerging Techniques for Precise and Scalable Deuterium (B1214612) Labeling
The synthesis of deuterated compounds like Pidotimod-d5 is foundational to their use in advanced research. Traditional methods of deuterium labeling can sometimes lack precision and scalability. However, the field is rapidly evolving with the advent of novel techniques that offer more controlled and efficient deuterium incorporation.
Recent developments in catalytic methods have shown significant promise. For instance, palladium-on-carbon (Pd/C) catalysts have been used for site-selective deuteration of benzylic positions in the presence of heavy water (D₂O). jst.go.jp Further refinement of this approach using platinum-on-carbon (Pt/C) has demonstrated high affinity for aromatic nuclei, enabling enhanced H-D exchange reactions under milder conditions. jst.go.jp The combined use of both Pd/C and Pt/C has been shown to be more efficient than the use of either catalyst alone. jst.go.jp For aliphatic chains, rhodium-on-carbon (Rh/C) has proven effective. jst.go.jp These catalytic advancements allow for the precise placement of deuterium atoms, which is crucial for studying specific metabolic pathways without altering the molecule's core structure and biological activity.
Chemoenzymatic synthesis is another burgeoning area that offers high selectivity. researchgate.net This method leverages the specificity of enzymes to introduce deuterium at specific molecular sites. For example, enzyme-mediated deuterative synthesis using labeled cofactors can produce selectively deuterated metabolites. researchgate.net Such methods are particularly valuable for complex molecules where traditional chemical synthesis might lack the required regio- and stereoselectivity. researchgate.net The development of these techniques is critical for producing deuterated standards like this compound in a scalable and cost-effective manner, which is essential for their broader application in research.
Potential for Advanced in vitro and ex vivo Studies with Deuterated Pidotimod
The availability of this compound opens up new avenues for detailed in vitro and ex vivo investigations into the mechanism of action of Pidotimod. As a stable, non-radioactive isotopologue, this compound can be used as an internal standard in mass spectrometry to accurately quantify the parent compound and its metabolites in biological matrices. resolvemass.casigmaaldrich.com
In in vitro studies, deuterated Pidotimod can be invaluable for understanding its direct effects on immune cells. For instance, by using this compound in cell culture systems, researchers can precisely track its uptake, metabolism, and interaction with cellular targets. humanjournals.comresearchgate.net The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study metabolic stability and identify sites of metabolic modification. wikipedia.orgnih.gov This is particularly relevant for immunomodulators, where understanding how the compound is processed within different immune cell populations (e.g., lymphocytes, macrophages) can provide insights into its activity spectrum. tandfonline.com Studies with other deuterated immunomodulators, such as analogs of lenalidomide, have demonstrated that deuterium substitution can stabilize chiral centers and allow for the characterization of individual enantiomers, which may possess distinct biological activities. researchgate.netacs.orgacs.org
Ex vivo studies using tissues or cells from subjects can also benefit from the use of this compound. By analyzing samples after administration of the non-deuterated drug and using this compound as a standard, it is possible to create detailed pharmacokinetic and pharmacodynamic profiles. Stable isotope tracing with deuterated compounds allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of the drug's behavior in a biological system. immune-system-research.combiorxiv.orgbiorxiv.org
Integration of Deuterated Compound Research with Systems Biology and Omics Approaches
The integration of deuterated compound research with systems biology and multi-omics platforms (proteomics, metabolomics, lipidomics) offers a holistic understanding of a drug's effect on biological systems. biorxiv.orgcreative-proteomics.comnih.gov this compound can serve as a powerful probe in these integrated approaches.
Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a technique where cells are cultured in media containing "heavy" isotopically labeled amino acids. sigmaaldrich.comcreative-proteomics.comnih.gov By treating SILAC-labeled cells with Pidotimod and comparing the proteome to untreated cells, researchers can quantify changes in protein expression, post-translational modifications, and protein-protein interactions induced by the drug. creative-proteomics.com This can help to identify the signaling pathways and cellular machinery that are modulated by Pidotimod.
Metabolomics and Lipidomics: Stable isotope tracing is a cornerstone of metabolomics and lipidomics research. immune-system-research.com By introducing this compound into a biological system, it is possible to trace the metabolic fate of the compound and its influence on various metabolic pathways. immune-system-research.comgoogle.com For example, changes in central carbon metabolism, amino acid metabolism, or lipid profiles upon treatment with Pidotimod can be monitored. Deuterated standards are considered the gold standard for absolute quantification in lipidomics, ensuring accuracy in measuring changes in complex lipid profiles. resolvemass.carsc.orgmdpi.com This is particularly relevant for immunomodulators, as the metabolic state of immune cells is intrinsically linked to their function.
A systems biology approach aims to integrate these different omics datasets to build comprehensive models of drug action. researchgate.netnih.govrsc.org By combining data on how Pidotimod affects the proteome, metabolome, and lipidome, researchers can construct network models that illustrate the drug's mechanism of action at a systems level, moving beyond a single target to a more complete picture of its immunomodulatory effects.
Refinement of Analytical Platforms for High-Throughput Characterization of Isotope-Labeled Compounds
The increasing use of deuterated compounds like this compound necessitates the continuous refinement of analytical platforms to allow for high-throughput and high-resolution characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for analyzing isotope-labeled compounds. thermofisher.com Advances in MS technology, such as Orbitrap mass spectrometers, provide the high mass accuracy and resolution needed to distinguish between labeled and unlabeled compounds and their metabolites in complex biological samples. thermofisher.com Software solutions are also evolving to streamline data processing, with features for automated peak identification and isotopic ratio calculation. ontosight.aithermofisher.comthermofisher.com For high-throughput screening, methods combining stable-isotope trapping with tandem MS (MS/MS) and automated data analysis have been developed to rapidly detect reactive metabolites. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is another powerful technique for the structural elucidation of deuterated compounds and their interactions with biological macromolecules. rsc.orgcreative-biostructure.com Isotope-filtered NMR experiments can be used to study the conformation of a drug when bound to its receptor. rsc.org While traditionally a lower-throughput technique, advancements in NMR technology, including higher field strengths and cryogenic probes, have increased sensitivity. Furthermore, the use of automated sample changers and standardized protocols is enhancing the throughput of NMR analysis. creative-biostructure.com
The development of automated analytical platforms that integrate sample preparation, analysis, and data processing is crucial for realizing the full potential of deuterated compound research in a high-throughput setting. ontosight.aiiastate.edunau.edu These integrated systems increase laboratory productivity and ensure the generation of high-quality, reproducible data necessary for advancing our understanding of immunomodulators like Pidotimod.
Q & A
Q. What are the validated synthetic pathways and characterization methods for Pidotimod-d5?
To ensure reproducibility, synthetic routes should be documented with stoichiometric ratios, reaction conditions (temperature, catalysts), and purification steps. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., , , ) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) for molecular weight verification. Chromatographic purity (HPLC/LC-MS) must exceed 95% .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Matrix effects should be assessed using post-column infusion .
Q. How does the stability of this compound vary under different storage conditions?
Design accelerated stability studies (40°C/75% RH for 6 months) and long-term trials (25°C/60% RH for 24 months). Monitor degradation products via forced degradation (acid/base hydrolysis, oxidation). Use Arrhenius kinetics to predict shelf life .
Q. What is the pharmacological rationale for deuterating Pidotimod?
Deuterium substitution at metabolically vulnerable sites (e.g., methyl groups) aims to reduce first-pass metabolism via the kinetic isotope effect (KIE), prolonging half-life. Compare metabolic stability in vitro using liver microsomes ± CYP inhibitors .
Advanced Research Questions
Q. How to design a study evaluating the metabolic stability of this compound versus non-deuterated Pidotimod?
Apply the PICOT framework :
Q. How to resolve contradictions in reported deuterium isotope effects (DIE) on this compound’s bioavailability?
Conduct a systematic review to identify confounding variables (e.g., species differences, dosing regimens). Perform meta-analysis with subgroup stratification (in vitro vs. in vivo models). Validate findings using physiologically based pharmacokinetic (PBPK) modeling .
Q. What methodologies enable comparative pharmacokinetic (PK) studies of this compound in preclinical models?
Use crossover designs in rodents to minimize inter-subject variability. Employ sparse sampling protocols to reduce animal use. Analyze plasma concentration-time curves with non-compartmental analysis (NCA) and report AUC, , and . Include power analysis to justify sample sizes .
Q. How to address reproducibility challenges in synthesizing this compound?
Document batch-to-batch variability via control charts (e.g., purity, yield). Optimize reaction parameters using design of experiments (DoE). Share detailed protocols in supplementary materials, including -labeling efficiency and impurity profiles .
Q. What strategies ensure robust long-term stability data for this compound formulations?
Implement real-time stability testing under ICH conditions. Use multivariate analysis (e.g., PCA) to correlate degradation pathways with excipient interactions. Include lyophilized formulations to assess hygroscopicity effects .
Q. How to align ethical considerations with preclinical studies on this compound?
Adhere to ARRIVE guidelines for animal studies. Justify deuterium use via FINER criteria :
- Feasible : Adequate deuterium supply and analytical validation.
- Interesting : Addresses metabolic instability in prior studies.
- Novel : First deuterated immunomodulator in its class.
- Ethical : Minimizes animal cohorts via PK modeling.
- Relevant : Potential for reduced dosing frequency in clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
